Methyl 4-(2-quinolinylmethoxy)benzoate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 4-(2-quinolinylmethoxy)benzoate” involves several steps. The process starts with a solution of 2-Chloromethyl quinoline in acetone. 4-hydroxy benzoic acid methyl ester and potassium carbonate are added to this solution. The reaction mixture is heated at 60° C for 16 hours under N2 atmosphere. After cooling to ambient temperature, the mixture is poured into 1N sodium hydroxide/ethyl acetate. The layers are separated and the organic layer is dried, filtered, and concentrated.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 4-(2-quinolinylmethoxy)benzoate” have been described in the synthesis analysis section. The reactions involve the use of 2-Chloromethyl quinoline, 4-hydroxy benzoic acid methyl ester, and potassium carbonate.Scientific Research Applications
Antibacterial Activity
Methyl 4-(2-quinolinylmethoxy)benzoate derivatives have been synthesized and tested for antibacterial activity. A study by Murthy et al. (2011) found that certain derivatives exhibited potent inhibitory activity against various bacterial strains, suggesting potential for further investigation in antibacterial applications (Murthy et al., 2011).
Electrochemical Properties
Bautista-Martínez et al. (2004) studied the electrochemical behavior of quinones, including derivatives of methyl 4-(2-quinolinylmethoxy)benzoate, in different acidity levels in acetonitrile. The study provides insights into the influence of internal proton donors and external proton sources on the electroreduction process of these compounds (Bautista-Martínez et al., 2004).
Metabolism in Synthetic Cannabinoid Receptor Agonists
Richter et al. (2022) explored the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate derivatives. This research is significant for understanding the pharmacokinetics and potential interactions of these compounds in clinical toxicology (Richter et al., 2022).
Optical Properties in Aluminum and Zinc Complexes
Barberis and Mikroyannidis (2006) investigated the optical properties of aluminum and zinc complexes involving derivatives of methyl 4-(2-quinolinylmethoxy)benzoate. This study highlights the potential of these compounds in developing materials with unique photoluminescent properties (Barberis & Mikroyannidis, 2006).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(quinolin-2-ylmethoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)14-7-10-16(11-8-14)22-12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIMBEIWORBBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-quinolinylmethoxy)benzoate |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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